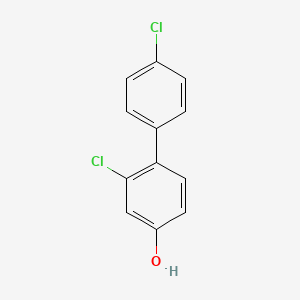

(1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Description

Contextual Significance in Environmental and Synthetic Chemistry Research

The significance of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- stems from its identity as a secondary contaminant, formed through the oxidative transformation of PCBs. nih.gov These transformations can occur through biological processes in living organisms or through abiotic reactions in the environment. nih.gov OH-PCBs, including (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, have been detected in a variety of environmental samples, such as animal tissues, water, and sediments, raising concerns about their potential toxic effects, which can sometimes surpass those of their parent PCB compounds. nih.gov

In the realm of synthetic chemistry, while specific large-scale applications for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not widely documented, it and similar compounds can serve as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. ontosight.ai However, the presence of chlorine atoms in its structure raises environmental concerns, necessitating careful management of its production and disposal. ontosight.ai

The metabolic pathway of dichlorobiphenyls, the parent compounds of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, has been a key area of research. Studies on related compounds, such as 4,4'-dichlorobiphenyl, have shown that they are metabolized in vivo to hydroxylated derivatives. For instance, in rats, 4-chlorobiphenyl (B17849) is primarily metabolized to 4-hydroxy-4'-chlorobiphenyl. epa.gov This metabolic process underscores the importance of studying hydroxylated forms like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- to fully assess the impact of PCB exposure.

Research Gaps and Objectives in the Study of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Despite the recognized importance of OH-PCBs, significant research gaps remain, particularly for specific congeners like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. A primary objective for future research is to elucidate the precise metabolic pathways leading to the formation of this compound from its parent PCB, 2,4'-dichlorobiphenyl (B164879). While the metabolism of other dichlorobiphenyls has been studied, specific quantitative data for the 2,4'-dichloro isomer is less available.

Furthermore, there is a pressing need for more comprehensive toxicological data on (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. While OH-PCBs as a class are known to be toxic, the specific effects of individual isomers can vary significantly. Understanding the endocrine-disrupting potential and other toxic endpoints of this particular compound is a key research objective.

Another significant research gap is the lack of extensive environmental monitoring data for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. While OH-PCBs have been detected in various environmental compartments, data on the prevalence and concentration of this specific isomer are limited. nih.gov Developing more sensitive and specific analytical methods for its detection and quantification in complex environmental matrices is a crucial objective to accurately assess its environmental distribution and risk.

Finally, the development of efficient and environmentally benign synthetic routes to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- for use as an analytical standard is another important research objective. The availability of pure standards is essential for accurate toxicological testing and environmental monitoring.

Interactive Data Table: Properties of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Parent Compound (Likely) |

| (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- | C12H8Cl2O | 239.10 | 2,4'-Dichlorobiphenyl |

| 2,4'-Dichlorobiphenyl | C12H8Cl2 | 223.10 | N/A |

| 4-Hydroxy-4'-chlorobiphenyl | C12H9ClO | 204.65 | 4-Chlorobiphenyl |

| 4,4'-Dichlorobiphenyl | C12H8Cl2 | 223.10 | N/A |

Structure

3D Structure

Properties

CAS No. |

53905-32-1 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

3-chloro-4-(4-chlorophenyl)phenol |

InChI |

InChI=1S/C12H8Cl2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H |

InChI Key |

TWTMZCBRSZGINH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Established Synthetic Pathways and Chemical Reactions

The predominant established method for the synthesis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and related polychlorinated biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high selectivity and good yields for constructing the biphenyl (B1667301) skeleton. nih.govyoutube.com An alternative, though often lower-yielding method, is the Ullmann coupling reaction. researchgate.net

A common strategy involves the coupling of two substituted benzene (B151609) rings, followed by modification of a functional group to yield the final hydroxylated product. For instance, a methoxy-substituted biphenyl can be synthesized first, followed by demethylation to produce the hydroxylated biphenyl. nih.gov

Precursor Compounds and Reagents

The synthesis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- via the Suzuki-Miyaura coupling would logically involve the reaction of a chlorinated arylboronic acid with a halogenated and hydroxylated or methoxylated benzene derivative.

A plausible synthetic route would involve the coupling of:

Arylboronic acid: 2-chlorophenylboronic acid

Aryl halide: 1-bromo-4-chloro-2-methoxybenzene or a protected phenol (B47542) derivative.

Alternatively, the coupling could proceed with:

Arylboronic acid: 4-chlorophenylboronic acid

Aryl halide: 1-bromo-2-chloro-4-methoxybenzene

Following the formation of the methoxy-biphenyl intermediate, a demethylation step is required. A common reagent for this transformation is boron tribromide (BBr₃) in a solvent like dichloromethane. nih.gov

The reaction requires a base to facilitate the transmetalation step. Commonly used bases include aqueous sodium carbonate or potassium phosphate. nih.govnih.gov

Reaction Conditions and Optimization Strategies

The Suzuki-Miyaura coupling is typically carried out in the presence of a palladium catalyst. The choice of catalyst and ligands is crucial for optimizing the reaction's yield and selectivity. A frequently used catalyst system is Pd(dppf)₂Cl₂ (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, which is noted for being less air-sensitive and having a longer shelf life compared to other catalysts like Pd(PPh₃)₄. nih.gov

The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent and water. youtube.com Reaction temperatures can vary, with some Suzuki couplings proceeding efficiently at temperatures around 70°C. chemicalbook.com

Optimization strategies focus on several key areas:

Catalyst Selection: Developing more active and stable palladium catalysts to improve yields and turnover numbers. nih.gov

Ligand Design: The use of specific phosphine (B1218219) ligands can significantly influence the efficiency of the catalytic cycle. nih.gov

Base and Solvent System: The choice of base and solvent can affect reaction rates and the solubility of the reactants. youtube.com

Novel Approaches in the Synthesis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for biphenyl synthesis.

Catalytic Systems for Enhanced Yield and Selectivity

Novel catalytic systems are being developed to address the high cost and potential toxicity of traditional palladium catalysts. These include:

Highly Active Catalysts: The development of catalyst systems, such as those using dicyclohexylphosphino ligands, has enabled Suzuki-Miyaura reactions with ultra-low catalyst loadings and high turnover numbers. nih.gov

Recyclable Catalysts: To reduce waste and cost, significant effort is being directed towards heterogeneous catalysts. mdpi.com These include palladium nanoparticles supported on materials like metal-organic frameworks (MOFs) or silica, which can be easily recovered and reused for multiple reaction cycles with high efficiency. mdpi.commdpi.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of biphenyls. beilstein-journals.org Key aspects include:

Use of Greener Solvents: Research has demonstrated the effectiveness of water as a solvent for Suzuki-Miyaura reactions, reducing the reliance on volatile organic compounds. nih.gov

Energy Efficiency: The development of highly active catalysts allows reactions to proceed under milder conditions, such as at room temperature, which reduces energy consumption. mdpi.com

Atom Economy: The Suzuki-Miyaura reaction itself is considered to have a good atom economy compared to older methods like the Cadogan reaction, as it generates fewer byproducts. nih.gov The use of less toxic starting materials is also a significant advantage. nih.gov

Spectroscopic and Chromatographic Validation of Synthetic Products for Research

The identity and purity of the synthesized (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- must be confirmed through rigorous analytical techniques.

Chromatographic Methods:

Gas Chromatography (GC): GC is a primary technique for separating and identifying individual PCB congeners. nist.gov When coupled with a mass spectrometer (GC-MS), it provides definitive structural information.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is another powerful tool for the analysis of biphenyl derivatives, especially for less volatile or thermally labile compounds. nih.gov It is also used for purification via preparative HPLC. chemrxiv.org

Spectroscopic Methods:

Mass Spectrometry (MS): Electron ionization mass spectrometry provides a characteristic fragmentation pattern that can be used to identify the compound. The NIST WebBook contains mass spectral data for 2,4'-Dichlorobiphenyl (B164879) (PCB 8), which would be a related reference. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure of the synthesized molecule, including the substitution pattern on the biphenyl rings.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) group.

The combination of these chromatographic and spectroscopic methods ensures the unambiguous identification and purity assessment of the final product for research applications.

Environmental and Chemical Transformation of 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Abiotic Degradation Pathways

Photolytic Transformation Processes

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy. This process is a significant degradation pathway for many aromatic compounds in the environment, particularly in sunlit surface waters and on terrestrial surfaces. The photolytic transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- can occur through direct absorption of light or via indirect processes mediated by other light-absorbing substances.

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can then undergo chemical reactions such as bond cleavage. The efficiency of direct photolysis is dependent on the compound's ability to absorb light at environmentally relevant wavelengths (typically >290 nm for sunlight reaching the Earth's surface) and the quantum yield of the reaction, which is the number of molecules transformed per photon absorbed.

Sensitized photodegradation is an indirect photolysis process where a light-absorbing molecule, known as a photosensitizer, transfers its energy to the target compound, initiating its degradation. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as effective photosensitizers.

Studies on related compounds, such as 2,4',5-trichlorobiphenyl (B150608), have shown that the presence of DOM can significantly accelerate photodegradation. nih.gov The primary reactive species generated by irradiated DOM are hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can attack the aromatic rings of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, leading to hydroxylation, dechlorination, and ring-opening products. Research on the photosensitized degradation of 2,4',5-trichlorobiphenyl in the presence of various DOM sources indicated that hydroxyl radicals and singlet oxygen were responsible for a significant portion of the degradation. nih.gov The main degradation products identified in that study included chlorobenzoic acids and hydroxylated dichlorobiphenyls, suggesting similar pathways could be expected for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. nih.gov

Table 1: Photosensitized Degradation of 2,4',5-trichlorobiphenyl by Dissolved Organic Matter

| Photosensitizer (5 mg/L) | Pseudo-first-order rate constant (k, h⁻¹) | Contribution of •OH to degradation (%) | Contribution of ¹O₂ to degradation (%) |

| Humic Acid (HA) | 0.0933 | 35.1 | 47.1 |

| Suwannee River NOM (SRNOM) | 0.0651 | Not specified | Not specified |

| Nordic Reservoir NOM (NRNOM) | 0.0486 | Not specified | Not specified |

Data from a study on 2,4',5-trichlorobiphenyl, a structurally similar compound, indicating the potential for sensitized photodegradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. nih.gov

The rate and mechanism of photolytic reactions can be highly dependent on the wavelength of the incident light. Shorter wavelengths (higher energy) are generally more effective at inducing photochemical transformations. However, the overlap between the absorption spectrum of the compound and the solar spectrum at the Earth's surface determines the environmentally relevant wavelengths for direct photolysis.

While specific data on the wavelength-dependent reaction kinetics for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not available, studies on other chlorinated aromatic compounds demonstrate this principle. For direct photolysis, significant degradation is expected to occur only at wavelengths where the compound exhibits considerable absorbance. For sensitized photolysis, the absorption characteristics of the sensitizer (B1316253) (e.g., DOM) will dictate the effective wavelengths.

Hydrolysis and Oxidation Reactions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often influenced by pH and temperature. Oxidation reactions, particularly those involving reactive oxygen species, can also contribute to the abiotic degradation of organic compounds in aquatic environments.

The hydrolytic stability of a compound is a measure of its resistance to degradation by water. For chlorinated aromatic compounds like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the carbon-chlorine and the biphenyl (B1667301) ether bonds are generally resistant to hydrolysis under typical environmental pH (4-9) and temperature conditions.

Specific experimental data on the hydrolysis rate constants for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not readily found in the scientific literature. However, based on the general stability of the C-Cl bond on an aromatic ring and the biphenyl linkage, it is anticipated that hydrolysis is not a major abiotic degradation pathway for this compound under most environmental conditions. Predictive models and studies on other persistent organic pollutants suggest that the half-life for hydrolysis of such compounds is often on the order of years. For instance, the hydrolysis of many polychlorinated biphenyls (PCBs) is extremely slow. While the hydroxyl group may influence the electronic properties of the rings, it is unlikely to render the C-Cl bonds significantly more susceptible to hydrolysis.

It is important to note that under extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis could potentially increase. However, such conditions are not typical of most natural aquatic environments.

Table 2: General Hydrolytic Stability of Related Compound Classes

| Compound Class | General Hydrolytic Stability at Environmental pH (4-9) |

| Polychlorinated Biphenyls (PCBs) | Very High |

| Chlorophenols | Generally High (can be pH-dependent) |

| Carboxylic Acid Esters | Variable (subject to acid and base catalysis) nih.gov |

This table provides a general comparison and is not specific to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Non-Photolytic Oxidation Mechanisms (e.g., by Reactive Oxygen Species)

The non-photolytic oxidation of chlorinated aromatic compounds in the environment is often driven by reactive oxygen species (ROS). While direct studies on (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are limited, the behavior of structurally similar compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), provides insights into potential oxidation pathways.

Reactive oxygen species like singlet oxygen (¹O₂), sulfate (B86663) radicals (SO₄⁻•), and hydroxyl radicals (•OH) are known to participate in the degradation of chlorinated phenols. For instance, the activation of peroxymonosulfate (B1194676) (PMS) can generate these ROS, leading to the oxidation of 2,4-DCP. In some systems, singlet oxygen has been identified as the dominant species responsible for this degradation researchgate.net. It is plausible that (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- could undergo similar ROS-mediated oxidation, where the hydroxyl and chloro substituents on the biphenyl rings would influence the reaction kinetics and the nature of the resulting transformation products. High concentrations of certain analogous compounds have been shown to induce ROS accumulation in biological systems, suggesting their susceptibility to oxidative processes nih.gov.

Biotic Transformation and Biodegradation Studies

The biodegradation of chlorinated biphenyls is a key process in their environmental remediation. Microorganisms, through various metabolic and co-metabolic activities, play a crucial role in breaking down these complex molecules.

Bacteria are primary mediators in the degradation of chlorinated aromatic compounds. The degradation pathways for biphenyl and its chlorinated derivatives often commence with dioxygenation. Bacteria capable of growing on biphenyl can co-metabolize polychlorinated biphenyls (PCBs) through the "biphenyl upper pathway" ethz.ch. This pathway is initiated by biphenyl dioxygenase, an enzyme that introduces two hydroxyl groups onto the aromatic ring ethz.ch.

For hydroxylated biphenyls, the degradation can proceed through similar enzymatic machinery. For example, Comamonas testosteroni B-356 can metabolize monohydroxybiphenyls and dihydroxybiphenyls. The initial step involves the dioxygenation of the unsubstituted or less substituted ring nih.gov. In the case of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, it is anticipated that bacteria would initially attack the phenyl ring with the single chloro-substituent.

While specific intermediates for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not documented, based on the degradation of related compounds like 2,4-DCP and other PCBs, the pathway would likely involve initial hydroxylation, followed by ring cleavage. For 2,4-DCP, degradation by bacteria such as Cupriavidus necator can proceed via oxidation to 3,5-dichlorocatechol, which then undergoes either ortho- or meta-cleavage of the aromatic ring researchgate.netnih.gov. The resulting intermediates are further metabolized and funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.gov. Strains like Alcaligenes xylosoxidans have been shown to transform biphenyl into intermediates such as 2-hydroxybiphenyl and 3-hydroxybiphenyl, eventually leading to benzoic acid stuba.skresearchgate.net.

Table 1: Potential Bacterial Genera Involved in the Degradation of Related Chlorinated Aromatic Compounds

| Bacterial Genus | Related Compound Degraded | Reference |

| Pseudomonas | Biphenyl, 2,4-Dichlorophenoxyacetic acid | ethz.chnih.gov |

| Comamonas | Dihydroxybiphenyls | nih.gov |

| Cupriavidus | 2,4-Dichlorophenoxyacetic acid, 2,4-Dichlorophenol | researchgate.netnih.govnih.gov |

| Alcaligenes | Biphenyl | stuba.skresearchgate.net |

| Ochrobactrum | Biphenyl | stuba.sk |

| Micrococcus | 2,4-Dichlorophenol | researchgate.net |

This table is illustrative of bacteria that degrade similar structures and suggests potential candidates for the degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular ligninolytic enzymes. Several fungal species have demonstrated the capacity to hydroxylate biphenyl, a key step in its degradation.

Studies on fungi such as Absidia pseudocylindrospora and Absidia sp. have shown their ability to produce 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl (B160632) from biphenyl nih.gov. The fungus Cunninghamella elegans is also known to transform biphenyl and its fluorinated analogs into hydroxylated metabolites, which can be further conjugated to form sulfates and β-glucuronides researchgate.net. This suggests that fungi could hydroxylate the unsubstituted positions on the rings of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to be inhibitory to the growth of the fungus Fusarium graminearum at high concentrations, indicating an interaction between the chlorinated aromatic structure and fungal metabolic processes nih.gov.

Table 2: Fungi Capable of Transforming Biphenyl and Related Compounds

| Fungal Species | Transformation Observed | Reference |

| Absidia pseudocylindrospora | Hydroxylation of biphenyl to 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl | nih.gov |

| Absidia sp. | Hydroxylation of biphenyl | nih.gov |

| Cunninghamella elegans | Hydroxylation and conjugation of fluorobiphenyls | researchgate.net |

| Fusarium graminearum | Growth inhibition by 2,4-D | nih.gov |

This table highlights fungal species with the potential to transform (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- based on their activity towards similar compounds.

In natural environments, the degradation of complex pollutants is often carried out by mixed microbial consortia rather than single microbial species. These consortia can exhibit enhanced degradation capabilities due to synergistic interactions, where different members of the community perform complementary metabolic steps.

For example, the complete mineralization of some chlorinated compounds is more effectively achieved by the sequential action of anaerobic and aerobic microorganisms. Anaerobic bacteria can initiate the reductive dechlorination of highly chlorinated compounds, making them more susceptible to subsequent aerobic degradation nih.gov. In the context of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, a consortium could potentially first dechlorinate the molecule, followed by ring cleavage by aerobic bacteria. The biodegradation of 2,4,6-trichlorophenol (B30397) has been successfully demonstrated in sequencing batch reactors operating under sequential anaerobic-aerobic conditions, highlighting the effectiveness of this combined approach frontiersin.org.

The biotransformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is mediated by specific enzymes produced by microorganisms. These enzymes catalyze the initial and subsequent steps in the degradation pathway.

The key enzymes in the aerobic degradation of biphenyl and its chlorinated derivatives are dioxygenases. Biphenyl-2,3-dioxygenase (BphA) is a multicomponent enzyme that initiates the attack on the biphenyl ring structure stuba.sk. This enzyme catalyzes the insertion of two oxygen atoms to form a cis-dihydrodiol ethz.ch. The substrate specificity of BphA from different bacterial strains determines their ability to degrade various chlorinated biphenyls.

Following the initial dioxygenation, dihydrodiol dehydrogenase (BphB) catalyzes the rearomatization of the ring, forming a dihydroxybiphenyl stuba.sk. The resulting dihydroxylated ring is then susceptible to cleavage by 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) , a ring-cleavage enzyme stuba.sk. Subsequent enzymes, including hydrolases, hydratases, and aldolases (BphD, BphE, BphF), are involved in the further breakdown of the ring cleavage product, ultimately leading to intermediates of central metabolism stuba.skresearchgate.net.

In fungi, cytochrome P450 monooxygenases are often responsible for the hydroxylation of aromatic compounds mhmedical.com. These enzymes can introduce hydroxyl groups onto the biphenyl rings, increasing their water solubility and facilitating further degradation or conjugation.

Table 3: Key Enzymes in the Biotransformation of Biphenyl and Related Compounds

| Enzyme | Function | Reference |

| Biphenyl-2,3-dioxygenase (BphA) | Initial dioxygenation of the biphenyl ring | stuba.sk |

| Dihydrodiol dehydrogenase (BphB) | Formation of dihydroxybiphenyl | stuba.sk |

| 2,3-Dihydroxybiphenyl-1,2-dioxygenase (BphC) | Aromatic ring cleavage | stuba.sk |

| Cytochrome P450 Monooxygenases | Hydroxylation of aromatic compounds | mhmedical.com |

Enzymatic Biotransformation Processes

Identification of Key Enzymes Involved (e.g., Hydrolases, Oxygenases)

The enzymatic transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is primarily driven by enzymes that are also involved in the metabolism of PCBs and other aromatic compounds.

Cytochrome P-450 Monooxygenases (CYPs): In higher organisms, the formation of OH-PCBs, such as (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, is often a result of metabolic oxidation of the parent PCBs. This process is typically mediated by the cytochrome P-450-dependent monooxygenase (CYP) system, which catalyzes the insertion of a hydroxyl group onto the biphenyl structure. nih.govresearchgate.net This initial hydroxylation can occur either through direct insertion or via the formation of an arene oxide intermediate that subsequently rearranges. nih.gov

Dioxygenases: In aerobic microbial degradation, dioxygenases play a pivotal role. Biphenyl 2,3-dioxygenase (BphA), a Rieske-type non-heme iron enzyme, is a key enzyme in the aerobic degradation of biphenyl and PCBs. nih.gov This enzyme catalyzes the initial step of adding two hydroxyl groups to the aromatic ring, leading to the formation of cis-dihydrodiols. nih.gov These dihydroxylated intermediates, such as catechols, are then susceptible to ring cleavage by other enzymes in the degradation pathway. nih.govnih.gov The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound, also involves dioxygenases and hydroxylases in its catabolic pathway. nih.gov

Other Enzymes: Following the initial hydroxylation, further enzymatic modifications can occur. For instance, the resulting OH-PCBs can be conjugated with endogenous molecules to form sulfates or glucuronides, a process that facilitates their excretion in higher organisms. researchgate.net In some cases, laccases and peroxidases, which are oxidoreductases, have been shown to be involved in the transformation of chlorinated phenols, which are structurally related to the target compound.

A summary of key enzyme types involved in the transformation of PCBs and related compounds is presented in Table 1.

| Enzyme Class | Specific Enzyme Example | Role in Transformation | Organism Type |

| Monooxygenases | Cytochrome P-450 (CYP) | Hydroxylation of PCBs to form OH-PCBs. nih.govresearchgate.net | Higher organisms (e.g., mammals) |

| Dioxygenases | Biphenyl 2,3-dioxygenase (BphA) | Initial oxidation of the biphenyl ring, leading to dihydroxylated intermediates. nih.govnih.gov | Bacteria (e.g., Pseudomonas, Burkholderia) |

| Chlorocatechol 1,2-dioxygenase | Cleavage of the aromatic ring of catecholic intermediates. nih.gov | Bacteria | |

| Hydrolases | Chlorodienelactone hydrolase | Hydrolysis of intermediates in the degradation pathway of chlorinated aromatic compounds. nih.gov | Bacteria |

| Oxidoreductases | Laccases, Peroxidases | Coupling and transformation of chlorinated phenols. | Fungi |

Reaction Stoichiometry and Kinetics of Enzymatic Degradation

Detailed reaction stoichiometry and kinetic data specifically for the enzymatic degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not extensively documented in the literature. However, kinetic studies on related compounds, such as 2,4-dichlorophenol (2,4-DCP), provide insights into the potential reaction dynamics.

The biodegradation of 2,4-DCP has been shown to follow first-order reaction kinetics under certain conditions. For example, in an upflow anaerobic sludge blanket reactor, the degradation of 2,4-DCP was influenced by its initial concentration, with toxicity observed at higher levels. The process followed first-order kinetics with a specific rate constant.

The kinetics of enzymatic reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. For the degradation of many organic pollutants, the reaction rates are dependent on factors such as the concentration of the substrate, the concentration and activity of the enzyme, temperature, and pH. For instance, the degradation of phenol (B47542) and chlorophenols by Fenton's reagent, an advanced oxidation process that generates hydroxyl radicals similar to some enzymatic reactions, shows a dependence on the concentrations of the reactants. researchgate.net

Co-metabolic Biotransformation Studies

The biotransformation of PCBs, including their hydroxylated metabolites, can be significantly enhanced through co-metabolism. This process involves the degradation of a compound by microorganisms that are utilizing another compound as their primary carbon and energy source. Biphenyl is a well-known co-substrate that can induce the expression of the enzymatic machinery required for PCB degradation. taylorfrancis.comethz.ch

Bacteria grown in the presence of biphenyl can express the bph gene cluster, which encodes the enzymes of the biphenyl upper catabolic pathway. karger.com These enzymes can then fortuitously degrade a range of PCB congeners, including, presumably, their hydroxylated derivatives. ethz.chresearchgate.net The efficiency of this co-metabolic degradation is dependent on the specific microbial strains and the structure of the PCB congener, particularly the number and position of chlorine atoms. epa.gov For instance, a consortium of Pseudomonas species has been shown to assimilate 2,4-dichlorobiphenyl (B164877). nih.gov

Ecological Transformation in Environmental Compartments

The transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- in the environment is a complex process influenced by the physical and chemical conditions of different environmental matrices.

Biotransformation in Aquatic Ecosystems

In aquatic ecosystems, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- can be subject to both biotic and abiotic transformation processes. OH-PCBs have been detected in various aquatic environmental samples, indicating their persistence and transport in these systems. nih.gov

Microbial communities in water and sediment play a crucial role in the biotransformation of this compound. Aerobic bacteria can degrade lower chlorinated biphenyls and their hydroxylated metabolites through oxidative pathways involving dioxygenases. karger.com Anaerobic dechlorination can also occur in anoxic sediments, where highly chlorinated biphenyls can be reductively dehalogenated to less chlorinated congeners, which are then more susceptible to aerobic degradation. karger.com The presence of other organic matter can influence the bioavailability and degradation rates of these compounds.

Transformation in Soil and Sediment Matrices

In soil and sediment, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is likely to be strongly adsorbed to organic matter and clay particles, which affects its mobility and bioavailability. epa.govepa.gov The transformation in these matrices is largely mediated by the indigenous microbial populations.

Studies on PCB-contaminated sediments have revealed the presence of OH-PCBs, suggesting that they are either formed in situ from the transformation of parent PCBs or are deposited from other sources. acs.org The microbial communities in soil and sediment can facilitate the transformation of OH-PCBs, potentially leading to the formation of methoxylated PCBs (MeO-PCBs). acs.org The rate of degradation is influenced by factors such as soil organic carbon content, with some studies indicating enhanced degradation in soils with lower organic carbon. nih.gov Both bacteria and fungi present in soil can contribute to the degradation of chlorinated aromatic compounds. researchgate.net

Identification and Analysis of Transformation Products

The transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is expected to yield a variety of products depending on the transformation pathway. While specific studies on this exact compound are scarce, the degradation pathways of related compounds provide a strong indication of the likely transformation products.

The aerobic microbial degradation of PCBs, initiated by dioxygenases, typically leads to the formation of dihydroxylated biphenyls (catechols). For example, the degradation of 2,4-dichlorobiphenyl has been shown to produce a catechol intermediate. nih.gov Following the initial hydroxylation, the aromatic ring can be cleaved, leading to the formation of chlorinated benzoic acids and other aliphatic compounds. The degradation of 2,4-dichlorophenoxyacetate, for instance, results in intermediates such as 2,4-dichlorophenol and 3,5-dichlorocatechol. nih.gov

Further metabolism of OH-PCBs in higher organisms can lead to the formation of conjugates such as sulfated and glucuronidated metabolites. researchgate.net There is also the potential for the formation of more reactive species like semiquinones and quinones. researchgate.net In the environment, OH-PCBs can also be converted to methoxylated PCBs. acs.org

A table of potential transformation products based on the degradation of analogous compounds is presented below.

| Parent Compound Analogue | Key Transformation Product(s) | Transformation Process |

| 2,4-Dichlorobiphenyl | Catechol intermediate nih.gov | Microbial degradation (meta-cleavage pathway) |

| 2,4-Dichlorophenoxyacetate | 2,4-Dichlorophenol, 3,5-Dichlorocatechol nih.gov | Microbial degradation |

| Polychlorinated Biphenyls (general) | Dihydroxylated biphenyls, Chlorobenzoates ethz.ch | Aerobic microbial degradation (biphenyl upper pathway) |

| Hydroxylated PCBs (general) | Sulfated or glucuronidated conjugates, Semiquinones, Quinones researchgate.net | Metabolism in higher organisms |

| Hydroxylated PCBs (general) | Methoxylated PCBs acs.org | Environmental transformation (e.g., in sediment) |

Mass Spectrometric Elucidation of Metabolites and Degradates

Mass spectrometry (MS) is a powerful tool for identifying the metabolites and degradation products of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. By analyzing the mass-to-charge ratio (m/z) of the parent compound and its transformation products, researchers can deduce the chemical modifications that have occurred, such as hydroxylation, dechlorination, and ring cleavage. Electron ionization (EI) mass spectrometry of the parent compound, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two chlorine atoms. nist.gov

During environmental or laboratory-controlled degradation studies, such as microbial degradation or photodegradation, various transformation products can be formed. iosrjournals.orgnih.gov Based on the known degradation pathways of similar polychlorinated biphenyls (PCBs) and chlorophenols, potential metabolites of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- could include monohydroxylated, dihydroxylated, and dechlorinated derivatives. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used for the analysis of these complex mixtures. scielo.brnih.gov

The mass spectra of these metabolites would exhibit distinct shifts in their molecular ion peaks compared to the parent compound. For instance, the addition of a hydroxyl group would increase the mass by 16 amu, while the replacement of a chlorine atom with a hydrogen atom would decrease the mass by 34.5 amu (mass of Cl minus mass of H). The fragmentation patterns in the mass spectra would also provide structural information, helping to locate the position of the new functional groups.

Table 1: Postulated Metabolites and Degradates of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and their Expected Molecular Ion (M+) in Mass Spectrometry

| Compound Name | Transformation | Molecular Formula | Expected m/z (Monoisotopic) |

| (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- | Parent Compound | C₁₂H₈Cl₂O | 240 |

| Monohydroxy-(1,1'-biphenyl)-4-ol, 2,4'-dichloro- | Hydroxylation | C₁₂H₈Cl₂O₂ | 256 |

| Dihydroxy-(1,1'-biphenyl)-4-ol, 2,4'-dichloro- | Dihydroxylation | C₁₂H₈Cl₂O₃ | 272 |

| (1,1'-Biphenyl)-4-ol, 2-chloro- | Dechlorination | C₁₂H₉ClO | 204 |

| (1,1'-Biphenyl)-4-ol, 4'-chloro- | Dechlorination | C₁₂H₉ClO | 204 |

| (1,1'-Biphenyl)-4-ol | Complete Dechlorination | C₁₂H₁₀O | 170 |

This table is interactive. You can sort the columns by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Transformation Products

While mass spectrometry provides valuable information about the molecular weight and elemental composition of transformation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation. Both ¹H NMR and ¹³C NMR are used to elucidate the precise arrangement of atoms within a molecule.

For the parent compound, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the ¹H NMR spectrum would show a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The chemical shifts and coupling constants of these protons are influenced by the positions of the chloro and hydroxyl substituents.

When transformation products are formed, their NMR spectra will exhibit characteristic changes. For example:

Hydroxylation: The introduction of an additional hydroxyl group would lead to the appearance of a new, exchangeable proton signal in the ¹H NMR spectrum and would cause significant shifts in the signals of nearby aromatic protons. In the ¹³C NMR spectrum, the carbon atom attached to the new hydroxyl group would experience a significant downfield shift.

Dechlorination: The replacement of a chlorine atom with a hydrogen atom would result in the appearance of a new signal in the aromatic region of the ¹H NMR spectrum. The multiplicity and coupling constants of this new signal, as well as the shifts of the remaining protons, would help to determine the position of dechlorination.

Due to the complexity of the spectra of these biphenyl derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are often employed to establish the connectivity between protons and carbons, and thus definitively identify the structure of the transformation products.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Transformation Products of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.0 | 110 - 140 |

| Aromatic C-Cl | - | 120 - 135 |

| Aromatic C-OH | 4.0 - 8.0 (phenolic OH) | 150 - 160 |

| Biphenyl C-C linkage | - | 135 - 145 |

This table is interactive. You can sort the columns by clicking on the headers.

Chromatographic Separation Techniques for Complex Mixtures

The analysis of the environmental and chemical transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- invariably involves dealing with complex mixtures of the parent compound, its various metabolites, and other matrix components. Chromatographic techniques are essential for separating these components prior to their identification and quantification. The choice of chromatographic method depends on the polarity, volatility, and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the separation of polar, non-volatile, and thermally labile compounds. scielo.brscielo.br For the analysis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its hydroxylated metabolites, reversed-phase HPLC is commonly employed. scielo.br In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of compounds with a wide range of polarities. nih.gov

Gas Chromatography (GC) , on the other hand, is ideal for the separation of volatile and thermally stable compounds. hpst.cz While the parent compound and some of its less polar transformation products may be amenable to direct GC analysis, more polar metabolites, such as those with multiple hydroxyl groups, often require derivatization to increase their volatility and improve their chromatographic behavior. scielo.br GC is frequently coupled with mass spectrometry (GC-MS) for powerful separation and identification capabilities. hpst.cz

The selection of the appropriate column is critical for achieving good separation. In HPLC, biphenyl or C18 columns are often used for the separation of aromatic compounds. researchgate.net In GC, capillary columns with various stationary phases of different polarities are available to optimize the separation of specific isomers. nist.gov

Table 3: Example Chromatographic Conditions for the Analysis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its Transformation Products

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase C18 or Biphenyl, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with formic acid) | Helium at a constant flow rate |

| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL | 1 - 2 µL (split/splitless) |

| Oven Temperature Program | Isothermal or Gradient | Temperature programmed from low to high temperature |

This table is interactive. You can sort the columns by clicking on the headers.

Environmental Distribution and Transport Studies of 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Modeling of Environmental Transport Processes

The movement of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- through the environment is dictated by complex processes that can be simulated using mathematical models. These models use the physicochemical properties outlined above as key inputs to predict the compound's behavior.

The tendency of a chemical to bind to soil and sediment particles is a primary factor controlling its mobility. This process is largely driven by the compound's hydrophobicity and the organic carbon content of the environmental medium.

The key parameter for modeling adsorption is the organic carbon-water partition coefficient (Koc). chemsafetypro.com It normalizes the soil or sediment adsorption coefficient (Kd) to the fraction of organic carbon (foc) in the solid phase (Kd = Koc × foc). chemsafetypro.com For PCBs, Koc values are generally high (often above 5000 L/kg), indicating strong adsorption and low mobility in soil. epa.gov While hydroxylation slightly reduces the octanol-water partition coefficient (Kow), OH-PCBs like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- remain highly hydrophobic and are expected to have a high Koc. nih.gov

Furthermore, as a weak acid, the ionization of the hydroxyl group at pH levels above its pKa (~7.8) can increase its water solubility, thereby reducing its tendency to adsorb to organic matter. nih.gov

Table 2: Theoretical Adsorption Coefficient (Kd) in Different Environmental Media

| Environmental Medium | Typical Organic Carbon Fraction (foc) | Estimated Koc (L/kg) | Calculated Theoretical Kd (L/kg) | Implication for Mobility |

|---|---|---|---|---|

| Sandy Soil | 0.005 | 15,000 | 75 | Moderate Sorption |

| Agricultural Loam | 0.02 | 15,000 | 300 | Strong Sorption |

| Sediment | 0.05 | 15,000 | 750 | Very Strong Sorption |

| Organic Soil | 0.10 | 15,000 | 1500 | Extremely Strong Sorption |

Note: Koc is estimated based on the high hydrophobicity of the compound. The calculated Kd values are theoretical and illustrate the strong influence of organic carbon content on adsorption.

Volatilization determines the transfer of a chemical from soil or water into the atmosphere. This potential is governed by its vapor pressure and Henry's Law Constant (HLC). nih.gov For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the hydroxylation of the parent PCB significantly lowers its volatility and HLC. nih.gov The estimated low vapor pressure and very low HLC suggest that this compound will not readily volatilize from water or moist soil surfaces. epa.govresearchgate.net

Should the compound enter the atmosphere (e.g., through combustion or attached to dust particles), its dispersion would be modeled based on its semi-volatile nature. cmu.edu Atmospheric dispersion models, such as Gaussian plume models (e.g., AERMOD), simulate how pollutants are transported and diluted downwind from a source. wikipedia.orgwikipedia.org These models incorporate source emission rates, stack height, and meteorological data (wind speed, direction, atmospheric stability) to predict concentrations at various distances. wikipedia.orgwikipedia.org For a semi-volatile compound like an OH-PCB, modeling would need to account for its partitioning between the gas phase and atmospheric particles, with the majority expected to be sorbed to particulates. cmu.edu

Leaching is the downward movement of chemicals through the soil profile with infiltrating water, while runoff is the transport over the soil surface during precipitation events. semanticscholar.org

The potential for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- to leach into groundwater is theoretically low. Its high estimated Koc value indicates strong binding to soil organic matter, which significantly retards its movement. chemsafetypro.comepa.govnm.gov Leaching models often use Koc to calculate a retardation factor (RF), which predicts how much slower a chemical will move relative to water. A high Koc leads to a high RF and thus a low leaching potential. shd-pub.org.rs

Runoff potential is more complex. While the compound is strongly adsorbed, soil erosion during heavy rainfall can transport contaminated soil particles into surface waters. nih.gov Therefore, in sloped areas with high erosion rates, runoff of particle-bound (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- could be a significant transport pathway, whereas transport in the dissolved phase via runoff would be minimal. researchgate.net

Bioaccumulation Potential in Non-Human Biota (Theoretical Modeling of Uptake)

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. Theoretical models are essential for predicting this potential without extensive animal testing.

Mechanistic bioaccumulation models simulate the processes of chemical uptake and elimination in an organism. researchgate.net These models, often based on fugacity or Dynamic Energy Budget (DEB) theory, provide a comprehensive view by relating chemical accumulation to an organism's physiological processes like metabolism, growth, and reproduction. researchgate.netifremer.fr

A typical mechanistic model for an aquatic organism would include the following parameters for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-:

Uptake from water: Driven by gill ventilation rate and the chemical's partitioning from water to lipids.

Uptake from diet: Dependent on the organism's feeding rate and the concentration of the chemical in its food.

Elimination: Includes excretion via gills, feces, and metabolic transformation.

Growth Dilution: As the organism grows, the concentration of the accumulated chemical is diluted by the increase in biomass.

The moderately high lipophilicity (logKow ~4.7) of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- suggests it has a significant potential to bioaccumulate in the fatty tissues of organisms. wikipedia.org Mechanistic models can effectively simulate how factors like organism size, age, and reproductive status affect the final body burden. researchgate.netifremer.fr

In silico methods, particularly Quantitative Structure-Activity Relationships (QSARs), are computational techniques used to predict a chemical's properties and effects based on its molecular structure. mdpi.com For bioaccumulation, QSARs are frequently used to predict the Bioconcentration Factor (BCF), which measures a chemical's accumulation in an aquatic organism from water alone.

The most common QSAR for BCF is based on a linear correlation with the octanol-water partition coefficient (logKow). mdpi.comnih.gov While numerous refined QSAR models exist, a basic linear regression model can provide a first-tier estimate of the BCF.

A general QSAR equation is: log BCF = a × logKow + b

Where 'a' and 'b' are empirically derived constants.

Using this theoretical framework, we can predict the BCF for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Table 3: Theoretical BCF Prediction for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- Based on QSAR Modeling

| Parameter | Value | Source/Comment |

|---|---|---|

| Estimated logKow | 4.7 | Based on analogue compound epa.gov |

| QSAR Constant 'a' | 0.85 | Typical value for chlorinated aromatics |

| QSAR Constant 'b' | -0.70 | Typical value for chlorinated aromatics |

| Calculated log BCF | 3.295 | log BCF = (0.85 × 4.7) - 0.70 |

| Calculated BCF | 1972 | 103.295 |

Note: This calculation is a theoretical prediction. The resulting BCF value of approximately 1972 L/kg suggests that the compound has a high potential to bioconcentrate in aquatic organisms.

Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Quantum Chemical Studies

Quantum chemical studies are fundamental in predicting the electronic properties and reactivity of molecules. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, these methods can offer insights into its stability, reactivity, and potential interaction mechanisms with other substances.

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.org By calculating the electron density, DFT can determine the optimized geometry, total energy, and various electronic properties of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles of the molecule. nih.govresearchgate.net For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, a key structural feature is the dihedral angle between the two phenyl rings, which is influenced by the substitution pattern. The presence of a chlorine atom at the ortho position (position 2) of one ring would likely induce a non-planar conformation to minimize steric hindrance. nih.gov The hydroxyl group and the second chlorine atom at the para positions (4 and 4' respectively) also influence the electronic distribution across the biphenyl (B1667301) system.

The calculated electronic properties from DFT can include dipole moment, polarizability, and electrostatic potential maps. These properties are crucial for understanding how the molecule interacts with its environment, such as with water molecules or biological macromolecules. For instance, the electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electronegative oxygen and chlorine atoms and the relatively electropositive hydrogen of the hydroxyl group.

Frontier Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are critical in predicting a molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, particularly on the oxygen atom and the aromatic carbons, which are electron-rich. The LUMO, on the other hand, indicates the ability of a molecule to accept electrons, reflecting its electrophilic character. The LUMO is likely to be distributed over the phenyl rings, with significant contributions from the carbon atoms bonded to the electronegative chlorine atoms.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For hydroxylated PCBs, the position of the hydroxyl and chlorine substituents significantly influences the HOMO-LUMO gap. tandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Dichlorinated Hydroxybiphenyl

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values for a generic dichlorinated hydroxybiphenyl and are for illustrative purposes only. Actual values for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would require specific calculations.

Reactivity Descriptors and Prediction of Reaction Sites

Based on DFT and FMO analysis, various reactivity descriptors can be calculated to predict the most likely sites for chemical reactions. These descriptors include global reactivity indices like chemical hardness, softness, and electrophilicity index, as well as local reactivity descriptors like Fukui functions. nih.govacs.org

The electrophilicity index provides a measure of the molecule's ability to accept electrons. scirp.org For halogenated biphenyls, this index can help in understanding their potential for undergoing nucleophilic attack. nih.gov The Fukui function, on the other hand, can identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the carbon atom attached to the hydroxyl group and the carbons bonded to the chlorine atoms would be key sites of interest for reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions. nih.gov

Conformational Analysis and Stability

The biphenyl structure allows for rotation around the central carbon-carbon single bond, leading to different conformations. The stability of these conformers is influenced by the steric and electronic effects of the substituents. nwpu.edu.cn For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the ortho-chlorine atom is expected to create a significant energy barrier to planarity, resulting in a twisted conformation being the most stable. nih.gov

MD simulations can explore the potential energy surface of the molecule as a function of the dihedral angle between the phenyl rings. This allows for the identification of the most stable conformations and the energy barriers between them. Understanding the conformational flexibility is important as it can affect the molecule's ability to interact with biological receptors or environmental matrices. tandfonline.com

Table 2: Illustrative Conformational Energy Profile for a Dichlorinated Biphenyl

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (Unstable) |

| 45 | 0.0 | Twisted (Stable) |

| 90 | 2.5 | Perpendicular (Transition State) |

Note: These are representative values for a generic dichlorinated biphenyl and are for illustrative purposes only. The actual energy profile for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would depend on the specific interactions of its substituents.

Interaction with Environmental Substrates (e.g., Organic Matter)

The fate and transport of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- in the environment are heavily influenced by its interactions with soil and sediment components, particularly organic matter. researchgate.netnih.gov MD simulations can model the interactions between the biphenyl molecule and models of humic substances, which are major components of soil organic matter. researchgate.netnih.gov

These simulations can reveal the preferred binding sites and interaction energies. The hydrophobic biphenyl backbone of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would likely have favorable interactions with the hydrophobic regions of organic matter. nih.gov The hydroxyl group, being polar, can form hydrogen bonds with functional groups present in the organic matter, such as carboxylic acids and phenols. tandfonline.comnih.gov The chlorine atoms can also participate in halogen bonding. By simulating the system over time, MD can provide insights into the strength and dynamics of these interactions, which are crucial for predicting the sorption and potential bioavailability of the compound in the environment.

Structure-Activity Relationship (SAR) Studies for Reactivity

Structure-Activity Relationship (SAR) studies for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- focus on how its chemical structure influences its reactivity, particularly its degradation. These studies are essential for predicting the environmental persistence and transformation of this and related compounds.

Quantitative Structure-Activity Relationships (QSAR) for Degradation Kinetics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity, such as its degradation rate. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, QSAR models can predict its degradation kinetics under various environmental conditions, including microbial and photochemical degradation.

While specific QSAR models for the degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not extensively documented, models developed for related OH-PCBs and chlorinated aromatic compounds provide a strong basis for understanding its behavior. researchgate.net These models typically use molecular descriptors that quantify various aspects of the chemical structure.

Key Molecular Descriptors in QSAR Models for Degradation:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), as well as atomic charges. For electrophilic attack, a higher EHOMO value often correlates with a faster reaction rate.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric indices can influence the accessibility of the reaction site to enzymes or chemical reagents.

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P or log Kow) is a common measure of a compound's hydrophobicity. This property is critical for the bioavailability of the compound to microorganisms and its partitioning in different environmental compartments. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the branching and arrangement of atoms.

A hypothetical QSAR model for the microbial degradation of a series of dichlorinated biphenylols, including (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, might take the following form:

log(k_deg) = c₀ + c₁ * E_HOMO + c₂ * logP + c₃ * Σσ

Where:

k_deg is the degradation rate constant.

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.

E_HOMO is the energy of the highest occupied molecular orbital.

logP is the octanol-water partition coefficient.

Σσ is the sum of Hammett sigma constants for the chlorine substituents, representing their electron-withdrawing or -donating effects.

Interactive Data Table: Hypothetical QSAR Data for Microbial Degradation of Dichlorinated Biphenylols

| Compound Name | Structure | log(k_deg) (h⁻¹) | E_HOMO (eV) | logP | Σσ |

| (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- | -2.5 | -5.8 | 5.2 | 0.46 | |

| (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | -2.8 | -6.0 | 5.3 | 0.74 | |

| (1,1'-Biphenyl)-4-ol, 2,5-dichloro- | -2.6 | -5.9 | 5.3 | 0.60 | |

| (1,1'-Biphenyl)-4-ol, 3,4-dichloro- | -2.7 | -5.9 | 5.1 | 0.60 |

Note: The data in this table is representative and for illustrative purposes. Actual experimental values may vary.

Studies on the photodegradation of PCBs have also led to the development of QSAR models. researchgate.netx-mol.com These models often show that factors like the degree of chlorination at specific positions and the molecule's hydrophobicity can influence the photochemical activity. researchgate.net For instance, the presence of chlorine atoms adjacent to the biphenyl bridge can enhance photodegradation. researchgate.net

Mechanistic Interpretation of Substituent Effects on Reactivity

The reactivity of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is significantly influenced by its substituents: the hydroxyl group and the two chlorine atoms. Computational studies, such as those using Density Functional Theory (DFT), help to elucidate the mechanisms behind these effects. nih.gov

Effect of the Hydroxyl Group:

The hydroxyl group is a key functional group that dramatically alters the properties of the biphenyl backbone.

Activation of the Aromatic Ring: The -OH group is an activating, ortho-, para-directing group for electrophilic attack. This means it increases the electron density of the phenolic ring, making it more susceptible to oxidation by enzymes or chemical oxidants. In microbial degradation, the initial attack often involves dioxygenase enzymes that hydroxylate the aromatic ring. nih.gov The presence of the existing hydroxyl group can influence the position of further hydroxylation.

Increased Polarity and Water Solubility: The hydroxyl group increases the polarity and water solubility of the molecule compared to its non-hydroxylated parent PCB. nih.gov This can enhance its bioavailability for microbial degradation in aqueous environments.

Formation of Phenoxyl Radicals: The hydroxyl group can be oxidized to a phenoxyl radical, which is a key intermediate in many degradation pathways, including enzymatic and photochemical processes.

Effect of the Chlorine Substituents:

The number and position of chlorine atoms have a profound impact on the degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Electronic Effects: Chlorine is an electron-withdrawing group. This deactivates the aromatic rings towards electrophilic attack, making the molecule more resistant to oxidative degradation. However, this effect can be counteracted by the activating effect of the hydroxyl group on the same ring. The position of the chlorine atoms is critical; research on chlorinated biphenyls indicates that the electronic effects of the chlorination pattern may be more influential than steric effects on the oxidation rate by biphenyl dioxygenase. nih.gov

Steric Hindrance: The chlorine atom at the ortho position (C2) to the biphenyl linkage can cause steric hindrance. This can affect the planarity of the biphenyl rings, which in turn can influence the binding of the molecule to the active site of degradative enzymes. For some enzymatic systems, ortho substitution can hinder the rate of degradation.

Reductive Dechlorination: Under anaerobic conditions, the chlorine atoms can be removed through reductive dechlorination. eurochlor.org This process is often a prerequisite for the subsequent aerobic degradation of the biphenyl rings. The position of the chlorine atoms influences the rate and regioselectivity of this dechlorination.

Combined Effects and Degradation Pathways:

The interplay between the hydroxyl and chloro substituents determines the likely degradation pathways for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Aerobic Degradation: In an aerobic environment, the initial attack is likely to be an electrophilic addition of oxygen, catalyzed by dioxygenase enzymes. The phenolic ring is activated by the -OH group, but the chlorine atom at C2 may sterically hinder attack at adjacent positions. The other ring, with the chlorine at C4', is also a potential site of attack.

Photodegradation: In the presence of light, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- can undergo photodegradation. This can proceed through direct photolysis or via reaction with photochemically generated reactive oxygen species like hydroxyl radicals (•OH). nih.govresearchgate.net DFT calculations have shown that the activation energy for •OH radical attack on PCBs is relatively low. nih.gov The reaction can lead to further hydroxylation, dechlorination, or cleavage of the C-C bond between the biphenyl rings. nih.govresearchgate.net

Interactive Data Table: Calculated Properties Influencing Reactivity of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

| Property | Value | Implication for Reactivity |

| EHOMO | -5.8 eV | Indicates susceptibility to electrophilic attack |

| ELUMO | -0.5 eV | Relates to the ability to accept electrons |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

| C-Cl Bond Dissociation Energy (ortho) | ~85 kcal/mol | Energy required for reductive dechlorination at C2 |

| C-Cl Bond Dissociation Energy (para) | ~83 kcal/mol | Energy required for reductive dechlorination at C4' |

Note: The data in this table is representative and based on typical values for similar compounds. Actual calculated values may vary depending on the computational method.

Advanced Analytical Methodologies in Research on 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Chromatographic Techniques for Trace Analysis in Environmental Matrices

Chromatography, a cornerstone of separation science, is indispensable for isolating (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its related compounds from intricate matrices like soil, water, and biological tissues. The coupling of chromatography with mass spectrometry provides the high sensitivity and selectivity required for trace analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently utilized tool for profiling primary metabolites. nih.gov For polar analytes like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its metabolites, which are not sufficiently volatile for direct GC analysis, a chemical derivatization step is essential. youtube.com This process converts polar functional groups, such as hydroxyl (-OH) groups, into less polar, more volatile derivatives, typically using silylation reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This derivatization increases volatility, allowing the compound to be vaporized and travel through the GC column. youtube.com

Optimization of a GC-MS method for metabolite profiling involves several critical steps. The selection of the GC column, typically a low-polarity capillary column (e.g., DB-5ms), is crucial for separating isomers and related compounds. The temperature program of the GC oven is carefully controlled to achieve optimal separation of peaks. ucdavis.edu In the mass spectrometer, data can be acquired in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. nih.gov

Table 1: Example GC-MS Parameters for Derivatized Hydroxylated PCB Analysis This table presents typical parameters that would be optimized for the analysis of silylated (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its metabolites.

| Parameter | Setting | Purpose |

| GC System | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation for semi-volatile compounds. |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |

| Injector Temp | 250 °C | Ensures rapid volatilization of the derivatized analyte. ijarnd.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | Separates compounds based on boiling point and column interaction. |

| Derivatization | ||

| Reagent | MSTFA (N-methyl-trimethylsilyltrifluoroacetamide) | Replaces active hydrogens on hydroxyl groups with TMS groups. youtube.com |

| Reaction | 30 min at 37°C | Ensures complete derivatization of polar metabolites. youtube.com |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method creating reproducible fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific mass-to-charge ratios. |

| Monitored Ions | e.g., m/z 310 (M+), 295 (M-CH3)+ | Specific ions for the trimethylsilyl (B98337) derivative of the target analyte. |

For analyzing polar, non-volatile, and thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method, as it typically does not require derivatization. researchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netijsrtjournal.com

A recent study on the analysis of various OH-PCBs in animal-derived food demonstrates the power of this approach. researchgate.net The method utilized UPLC for rapid separation, coupled with an MS/MS system operating in multiple reaction monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from complex matrix components. researchgate.net The optimization of collision energy for each precursor-to-product ion transition is critical for maximizing sensitivity. researchgate.net

Table 2: UPLC-MS/MS Parameters for Trace Analysis of Hydroxylated Polychlorinated Biphenyls (Adapted from research findings on penta-, hexa-, and hepta-chlorine substituted OH-PCBs. researchgate.net)

| Analyte Group | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (µg/kg) | LOQ (µg/kg) |

| Penta-Cl OH-PCBs | 322.9 | 287.9 | 20 | 0.003 - 0.010 | 0.009 - 0.030 |

| Hexa-Cl OH-PCBs | 356.8 | 321.8 | 22 | 0.003 - 0.010 | 0.009 - 0.030 |

| Hepta-Cl OH-PCBs | 390.8 | 355.8 | 25 | 0.003 - 0.010 | 0.009 - 0.030 |

LOD: Limit of Detection, LOQ: Limit of Quantification

Hyphenated techniques refer to the coupling of two or more analytical methods to achieve results that are superior to what can be obtained with a single technique. ijarnd.comijsrtjournal.com While GC-MS and LC-MS are the most common examples, more advanced configurations are employed for particularly challenging analytical problems, such as the separation of numerous PCB congeners and their metabolites.

One such advanced technique is comprehensive two-dimensional gas chromatography (GCxGC), often coupled with a time-of-flight mass spectrometer (TOF-MS). GCxGC uses two columns with different separation mechanisms, providing a significant increase in peak capacity and resolving power compared to single-column GC. This is particularly useful for separating isomers of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- from other co-eluting contaminants in environmental samples.

Another specialized technique is the hyphenation of gas chromatography with inductively coupled plasma tandem mass spectrometry (GC-ICP-MS/MS). researchgate.net This method offers element-specific detection with high sensitivity. For chlorinated compounds, the ICP-MS/MS can be tuned to detect chlorine isotopes, allowing for the selective identification and quantification of all chlorinated compounds eluting from the GC, even in highly complex hydrocarbon matrices where traditional detectors would be overwhelmed. researchgate.net

Spectroscopic Characterization of Research Samples

Spectroscopic techniques are vital for the structural elucidation of unknown compounds and for analyzing functional group changes during chemical reactions, such as degradation studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. researchgate.netresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR experiments are essential for elucidating the structure of novel or minor components like metabolites or degradation products. researchgate.netwpmucdn.com

The process of structural elucidation for a minor, unknown component related to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would typically involve the following experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing neighboring protons within a spin system (e.g., protons on adjacent carbons in an aromatic ring). wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is extremely powerful for connecting different fragments of a molecule, such as the two phenyl rings in a biphenyl (B1667301) structure. core.ac.uk

By combining the information from these experiments, a complete structural assignment can be made without needing a reference standard. This is invaluable for identifying previously unknown metabolites or degradation products that may be present in only small quantities.

Table 3: Illustrative 2D NMR Correlations for Structural Elucidation of a Hypothetical Metabolite This table illustrates how 2D NMR data would be used to place a second hydroxyl group on the dichlorobiphenyl scaffold, forming a hypothetical dihydroxy-metabolite.

| Proton (¹H) Signal | COSY Correlations (to ¹H) | HSQC Correlation (to ¹³C) | Key HMBC Correlations (to ¹³C) | Structural Deduction |

| H-3' (aromatic) | H-5' | C-3' | C-1', C-2', C-4', C-5' | Confirms position on the monochlorinated ring. |

| H-5' (aromatic) | H-3' | C-5' | C-1', C-3', C-4', C-6' | Confirms position on the monochlorinated ring. |

| H-3 (aromatic) | H-5 | C-3 | C-1, C-2, C-4, C-5 | Confirms position on the dichlorinated ring. |

| H-5 (aromatic) | H-3 | C-5 | C-1, C-3, C-4, C-6 | Confirms position on the dichlorinated ring. |

| New OH proton | None | None | C-5, C-6, C-1 | Places new -OH group at the C-6 position. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nicoletcz.cz In degradation studies of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, these methods can monitor the chemical transformation by tracking changes in the vibrational modes of specific bonds. uu.nl

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The degradation process could be monitored by observing the disappearance of the C-Cl stretching bands or changes in the broad O-H stretching band of the phenol (B47542) group. The appearance of new bands, such as a carbonyl (C=O) stretch, could indicate oxidative degradation. ijarnd.com

Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds, making it excellent for analyzing the carbon backbone of the biphenyl structure and the C-Cl bonds. nicoletcz.cz Research has shown that Raman spectroscopy can effectively distinguish between different chlorobiphenyl isomers based on unique peaks in their spectra. researchgate.net For example, the C-C-C in-plane stretching modes can serve as analytical bands to identify the position of chlorine atoms. researchgate.net During a degradation study, changes in these characteristic Raman shifts would provide clear evidence of structural modification.

Table 4: Key Vibrational Modes for Monitoring Degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

| Functional Group / Bond | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Significance in Degradation Studies |

| O-H Stretch (Phenol) | 3200-3600 (broad) | Weak | Disappearance or shift indicates reaction at the hydroxyl group. |